2-(3-Bromo-4-methoxyphenyl)acetohydrazide
Description
Significance and Research Context of Acetohydrazide Chemistry
Acetohydrazides are a class of organic compounds characterized by the presence of a hydrazide group attached to an acetyl group. This functional group is of considerable interest in synthetic and pharmaceutical chemistry due to its high reactivity. The hydrazine (B178648) (-NH-NH2) moiety within the acetohydrazide structure allows for a variety of chemical transformations, most notably the formation of hydrazones through reaction with aldehydes and ketones.
Hydrazide-hydrazone derivatives are a significant area of research, with many compounds exhibiting a wide range of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. The versatility of the acetohydrazide functional group makes it a key component in the design and synthesis of new therapeutic agents and other functional materials.
Overview of the Research Landscape for 2-(3-Bromo-4-methoxyphenyl)acetohydrazide and Related Structures
While specific research focusing exclusively on this compound is still developing, the broader research landscape of related structures provides a strong impetus for its investigation. The synthesis and biological evaluation of various substituted phenylacetohydrazides and their derivatives are well-documented in scientific literature. For instance, derivatives of acetohydrazide containing bromo and methoxy (B1213986) substituents on the phenyl ring have been explored for their potential biological activities.
The precursor to the title compound, 2-(3-Bromo-4-methoxyphenyl)acetic acid, has been synthesized and thoroughly characterized. nih.gov This readily available starting material facilitates the synthesis of this compound, making it an accessible target for further research and development. Studies on analogous compounds suggest that the presence of the bromo and methoxy groups can significantly influence the biological and physicochemical properties of the resulting molecules.
Scope and Objectives of Academic Investigations into the Chemical Compound
Academic investigations into this compound are primarily driven by its potential as a synthetic intermediate. The key objectives of such research include:
Development of efficient synthesis protocols: Establishing reliable and high-yielding methods for the preparation of this compound from its precursors.
Synthesis of novel derivatives: Utilizing the reactive hydrazide functionality to synthesize a library of new compounds, such as hydrazones, pyrazoles, oxadiazoles, and other heterocyclic systems.
Structural and physicochemical characterization: Thoroughly characterizing the synthesized compounds using modern analytical techniques to understand their structural and electronic properties.
Exploration of biological activities: Screening the synthesized derivatives for a range of biological activities, including but not limited to antimicrobial, antifungal, anticonvulsant, and anticancer properties, to identify potential lead compounds for drug discovery.
Structure-Activity Relationship (SAR) studies: Investigating how variations in the chemical structure of the derivatives of this compound affect their biological activity, to guide the design of more potent and selective compounds.
The following table provides a summary of the key properties of the precursor, 2-(3-Bromo-4-methoxyphenyl)acetic acid, which is crucial for the synthesis of the title compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₉BrO₃ | nih.gov |
| Molecular Weight | 245.07 g/mol | nih.gov |
| Melting Point | 113.3-114.2 °C | nih.gov |
| Appearance | White crystalline powder | nih.gov |
| Synthesis Yield | 84% | nih.gov |
| Property | Value |
| Molecular Formula | C₉H₁₁BrN₂O₂ |
| Molecular Weight | 259.11 g/mol |
| CAS Number | 287487-16-5 |
The research on related bromo- and methoxy-substituted hydrazides has shown promising results in various biological assays, providing a strong rationale for the continued investigation of this compound and its derivatives. The systematic exploration of this compound and its synthetic potential is expected to contribute significantly to the fields of organic and medicinal chemistry.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)acetohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2/c1-14-8-3-2-6(4-7(8)10)5-9(13)12-11/h2-4H,5,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZSRQZILOUMSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NN)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry for 2 3 Bromo 4 Methoxyphenyl Acetohydrazide
Strategies for the Preparation of 2-(3-Bromo-4-methoxyphenyl)acetohydrazide
The construction of the acetohydrazide moiety is typically achieved through the reaction of a carbonyl derivative with hydrazine (B178648) hydrate (B1144303). The most common and direct methods start from either the methyl ester or the carboxylic acid of the 2-(3-bromo-4-methoxyphenyl)acetic acid scaffold.
Synthesis from Methyl Ester Precursors and Hydrazine Hydrate Reactions
The most widely employed method for the synthesis of this compound is the hydrazinolysis of its corresponding methyl ester, methyl 2-(3-bromo-4-methoxyphenyl)acetate. This reaction is a classic example of nucleophilic acyl substitution, where the highly nucleophilic hydrazine hydrate attacks the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of the desired hydrazide.
The reaction is typically carried out by refluxing the methyl ester with an excess of hydrazine hydrate in a suitable alcoholic solvent, most commonly ethanol (B145695) or methanol (B129727). The use of an excess of hydrazine hydrate helps to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the excess solvent and hydrazine hydrate are removed under reduced pressure, and the crude product is often purified by recrystallization from a suitable solvent like ethanol to afford the pure this compound.
Table 1: Representative Reaction Conditions for the Synthesis of Acetohydrazides from Methyl Esters
| Parameter | Condition |
| Starting Material | Methyl 2-(3-bromo-4-methoxyphenyl)acetate |
| Reagent | Hydrazine hydrate (excess) |
| Solvent | Ethanol or Methanol |
| Temperature | Reflux |
| Reaction Time | 2-6 hours |
| Work-up | Removal of solvent and excess hydrazine hydrate, followed by recrystallization |
Alternative Synthetic Routes and Methodological Innovations
While the hydrazinolysis of the methyl ester is the most common route, alternative strategies exist for the synthesis of this compound. One notable alternative is the direct reaction of 2-(3-bromo-4-methoxyphenyl)acetic acid with hydrazine hydrate. This method can be advantageous as it eliminates the need for the prior esterification of the carboxylic acid. This direct amidation is often facilitated by the use of coupling agents or by conducting the reaction under conditions that promote the removal of water, thereby driving the equilibrium towards the product.
Recent innovations in organic synthesis have also introduced continuous flow methodologies for the preparation of acid hydrazides from carboxylic acids. osti.govacs.org This technique offers advantages in terms of safety, scalability, and reaction control. In a typical flow setup, a solution of the carboxylic acid and a dehydrating agent (such as sulfuric acid in methanol to form the ester in situ) is mixed with a solution of hydrazine hydrate in a heated reactor coil. The short residence time in the heated zone allows for rapid conversion to the hydrazide, which can then be collected. This method has been shown to be effective for a range of carboxylic acids and could be applied to the synthesis of this compound.
Another innovative approach involves the use of solid-acid catalysts, such as Hβ-type zeolites, to facilitate the direct reaction between a carboxylic acid and hydrazine hydrate. google.com This heterogeneous catalysis approach simplifies the work-up procedure as the catalyst can be easily removed by filtration.
Synthesis of Key Halogenated Intermediates
The synthesis of this compound is critically dependent on the availability of the key precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid, and related brominated methoxyphenyl moieties.
Preparation of 2-(3-Bromo-4-methoxyphenyl)acetic Acid
The most direct and high-yielding synthesis of 2-(3-bromo-4-methoxyphenyl)acetic acid involves the regioselective bromination of 4-methoxyphenylacetic acid. nih.gov This electrophilic aromatic substitution reaction is typically carried out using bromine in a suitable solvent, such as glacial acetic acid.
In a typical procedure, a solution of bromine in acetic acid is added dropwise to a stirred solution of 4-methoxyphenylacetic acid in acetic acid at room temperature. nih.gov The reaction mixture is stirred for a period to ensure complete conversion. The product is then precipitated by pouring the reaction mixture into ice-water. The resulting solid is collected by filtration, washed with water, and can be further purified by recrystallization from a solvent like xylene to yield pure 2-(3-bromo-4-methoxyphenyl)acetic acid. This method is reported to provide the product in high yield (around 84%). nih.gov
Table 2: Synthesis of 2-(3-Bromo-4-methoxyphenyl)acetic Acid
| Parameter | Condition |
| Starting Material | 4-Methoxyphenylacetic acid |
| Reagent | Bromine |
| Solvent | Glacial Acetic Acid |
| Temperature | Room Temperature |
| Reaction Time | ~1 hour |
| Work-up | Precipitation in ice-water, filtration, and recrystallization |
| Yield | ~84% |
Synthetic Approaches to Related Brominated Methoxyphenyl Moieties
The synthesis of various other brominated methoxyphenyl derivatives serves as a foundation for creating a diverse range of analogs and related compounds. For instance, 3-bromo-4-methoxyphenylacetonitrile (B1268073) can be synthesized and subsequently hydrolyzed to the corresponding acetic acid. appchemical.comthermofisher.com The synthesis of 3-bromo-4-methoxyphenylacetonitrile can be achieved from 3-bromo-4-methoxybenzyl chloride and a cyanide source.
Another important related intermediate is 3-bromo-4-methoxybenzaldehyde. This can be prepared by the bromination of 4-methoxybenzaldehyde. This aldehyde can then be further elaborated into the desired acetic acid derivative through various synthetic routes, such as the Wittig reaction followed by oxidation.
Optimization of Reaction Conditions and Yields in this compound Synthesis
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the reaction temperature, reaction time, solvent, and the molar ratio of reactants.
For the hydrazinolysis of methyl 2-(3-bromo-4-methoxyphenyl)acetate, while refluxing in ethanol is standard, the reaction time can be optimized by monitoring the disappearance of the starting material by TLC. Using a larger excess of hydrazine hydrate can accelerate the reaction, but this may also complicate the purification process.
In the direct synthesis from the carboxylic acid, the choice of coupling agent and reaction conditions is critical. The use of microwave irradiation has been shown to significantly reduce reaction times in the synthesis of other hydrazides and could be a viable strategy for optimization.
Furthermore, the purification method plays a significant role in the final yield and purity. Recrystallization is a common and effective method for purifying solid hydrazides. The choice of recrystallization solvent should be carefully considered to ensure good recovery of the pure product.
Chemical Reactivity and Derivatization Strategies of 2 3 Bromo 4 Methoxyphenyl Acetohydrazide
Fundamental Reaction Pathways of the Acetohydrazide Moiety
The reactivity of 2-(3-Bromo-4-methoxyphenyl)acetohydrazide is largely dictated by the nucleophilic character of the terminal nitrogen atom of the hydrazide group (-CONHNH₂). This inherent reactivity allows for a variety of chemical modifications, making it a valuable intermediate in organic synthesis.
Acylation Reactions for Novel Derivative Formation
Acylation of the terminal amino group of the hydrazide moiety is a common strategy to introduce new functional groups and build more complex molecular architectures. This reaction typically involves the treatment of this compound with acylating agents such as acid chlorides or anhydrides. The nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a stable N,N'-diacylhydrazine derivative. This process is often carried out in the presence of a base to neutralize the acidic byproduct.
The resulting acylated derivatives can exhibit altered physicochemical properties and biological activities compared to the parent hydrazide. The nature of the acyl group introduced can be varied to fine-tune these properties for specific applications.
Hydrolysis and Reduction Potentials of this compound
Under acidic or basic conditions, the acetohydrazide moiety of this compound can undergo hydrolysis. This reaction cleaves the amide bond, yielding 2-(3-bromo-4-methoxyphenyl)acetic acid and hydrazine (B178648). The susceptibility to hydrolysis is an important consideration in the handling and storage of this compound, as well as in the design of prodrugs where controlled release of an active carboxylic acid may be desired.
Conversely, the hydrazide functional group can be subjected to reduction. Depending on the reducing agent and reaction conditions, the amide portion can be reduced to an amine, or the entire hydrazide can be converted to other functional groups. These reduction pathways offer additional avenues for the derivatization of this compound.
Synthesis of Novel Derivatives and Analogues of this compound
The strategic derivatization of this compound has led to the development of a plethora of novel compounds with diverse structural features and potential applications. Two of the most prominent strategies involve the formation of hydrazide-hydrazones and their subsequent transformation into heterocyclic systems.
Development of Hydrazide-Hydrazone Derivatives via Condensation Reactions
One of the most facile and widely employed derivatization strategies for this compound is its condensation reaction with various aldehydes and ketones. nih.govresearchgate.netrdd.edu.iqmdpi.comresearchgate.netnih.govbrieflands.commdpi.com This reaction, typically catalyzed by a few drops of acid, results in the formation of hydrazide-hydrazone derivatives. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form a stable C=N double bond, characteristic of the hydrazone linkage. rdd.edu.iq
The versatility of this reaction lies in the vast number of commercially available or readily synthesizable aldehydes and ketones, allowing for the creation of a large library of hydrazide-hydrazone derivatives with diverse substituents. These derivatives are not only important final products but also serve as key intermediates for further chemical transformations. nih.gov
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Reaction Conditions | Product Type |
|---|---|---|---|
| This compound | Substituted Benzaldehydes | Ethanol (B145695), reflux, catalytic acid | N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide derivatives |
| This compound | Heterocyclic Aldehydes | Glacial acetic acid, stirring | N'-(heterocyclic-methylene)-2-(3-bromo-4-methoxyphenyl)acetohydrazide derivatives |
| This compound | Aliphatic Ketones | Methanol (B129727), room temperature | N'-(alkylidene)-2-(3-bromo-4-methoxyphenyl)acetohydrazide derivatives |
Incorporation into Heterocyclic Systems through Cyclization Reactions
The hydrazide-hydrazone derivatives of this compound are valuable precursors for the synthesis of various heterocyclic compounds. The presence of the reactive azometine (-NHN=CH-) group facilitates cyclization reactions, leading to the formation of stable five- or six-membered rings. nih.gov
A prominent example of such cyclization is the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. mdpi.comnih.govglobalresearchonline.netwho.intjchemrev.comnih.govorganic-chemistry.org These five-membered heterocyclic compounds are of significant interest due to their wide range of pharmacological activities. jchemrev.com The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from this compound can be achieved through several methods.
One common approach involves the oxidative cyclization of the corresponding hydrazide-hydrazone derivatives. organic-chemistry.org Various oxidizing agents can be employed to facilitate this transformation. Another widely used method is the dehydrative cyclization of N,N'-diacylhydrazines, which can be formed by the acylation of the initial hydrazide. globalresearchonline.netnih.gov This cyclization is often promoted by dehydrating agents such as phosphorus oxychloride or thionyl chloride. nih.gov
| Starting Material | Reagent | Reaction Conditions | Product |
|---|---|---|---|
| N'-acyl-2-(3-bromo-4-methoxyphenyl)acetohydrazide | Phosphorus oxychloride | Reflux | 2-((3-Bromo-4-methoxyphenyl)methyl)-5-substituted-1,3,4-oxadiazole |
| This compound | Carbon disulfide, potassium hydroxide (B78521) | Ethanol, reflux | 5-((3-Bromo-4-methoxyphenyl)methyl)-1,3,4-oxadiazole-2-thiol |
| N'-arylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide | Acetic anhydride | Heating | 1-(5-((3-Bromo-4-methoxyphenyl)methyl)-1,3,4-oxadiazol-2-yl)-substituted ethane (B1197151) derivatives |
Synthesis of 1,2,4-Triazole (B32235) Analogues
A prominent derivatization pathway for this compound is its conversion into 1,2,4-triazole analogues, particularly 1,2,4-triazole-3-thiones. This transformation is typically achieved through a two-step process. zsmu.edu.uaresearchgate.net The initial step involves the reaction of the acetohydrazide with various aryl or alkyl isothiocyanates. This reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbon of the isothiocyanate, yielding an N,N'-disubstituted thiosemicarbazide (B42300) intermediate. researchgate.net
In the subsequent step, this thiosemicarbazide intermediate undergoes intramolecular cyclization under basic conditions, commonly facilitated by aqueous sodium hydroxide. zsmu.edu.ua The base promotes deprotonation and subsequent cyclization with the elimination of a water molecule to form the stable 5-membered 1,2,4-triazole-3-thione ring. nih.gov This method is highly efficient for producing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols. nih.gov The substituent at the 4-position of the triazole ring is derived from the isothiocyanate used in the first step, allowing for considerable structural diversity.
Table 1: Synthesis of 4-Aryl-5-((3-bromo-4-methoxyphenyl)methyl)-4H-1,2,4-triazole-3-thiol Derivatives
| Entry | Isothiocyanate (R-NCS) | Resulting Triazole Product (Substituent R) |
| 1 | Phenyl isothiocyanate | Phenyl |
| 2 | 4-Chlorophenyl isothiocyanate | 4-Chlorophenyl |
| 3 | 4-Methylphenyl isothiocyanate | 4-Methylphenyl |
| 4 | Ethyl isothiocyanate | Ethyl |
Exploration of 1,3,4-Thiadiazole (B1197879) Derivatives
The synthesis of 1,3,4-thiadiazole derivatives from this compound represents another key area of its chemical exploration. A widely employed and straightforward method for synthesizing 5-substituted-1,3,4-thiadiazole-2-thiols involves a one-pot reaction with carbon disulfide in a basic medium. connectjournals.comresearchgate.net
In this reaction, the acetohydrazide is treated with carbon disulfide in the presence of a base such as potassium hydroxide dissolved in absolute ethanol. The reaction initially forms a potassium dithiocarbazate salt. nih.gov Upon heating, this intermediate undergoes intramolecular cyclodehydration, leading to the formation of the 5-((3-bromo-4-methoxyphenyl)methyl)-1,3,4-thiadiazole-2-thiol. asianpubs.org The evolution of hydrogen sulfide (B99878) gas is often observed during this cyclization process. This approach is highly effective for creating a thiadiazole ring with a thiol group at the 2-position, which can be a site for further functionalization.
Alternative methods for synthesizing 2,5-disubstituted-1,3,4-thiadiazoles involve the reaction of the hydrazide with a second carboxylic acid to form a 1,2-diacylhydrazine intermediate. This intermediate can then be cyclized using a thionating agent like Lawesson's reagent, which converts the carbonyl oxygen atoms to sulfur, facilitating the ring closure to form the thiadiazole ring. nih.gov
Table 2: Reagents for Synthesis of 1,3,4-Thiadiazole Derivatives
| Entry | Reagent(s) | Resulting Product |
| 1 | Carbon Disulfide, Potassium Hydroxide | 5-((3-bromo-4-methoxyphenyl)methyl)-1,3,4-thiadiazole-2-thiol |
| 2 | Acetic Anhydride, then Lawesson's Reagent | 2-((3-bromo-4-methoxyphenyl)methyl)-5-methyl-1,3,4-thiadiazole |
Mannich Reaction-Based Derivatization Strategies
The heterocyclic scaffolds synthesized from this compound, such as the 1,2,4-triazole-3-thiones, are excellent substrates for Mannich reaction-based derivatization. The Mannich reaction introduces an aminomethyl group onto the molecule, further increasing its structural complexity and functional group handle. semanticscholar.orgpsu.edu
Typically, the Mannich reaction is performed on the N-H proton of the triazole ring or other active hydrogen atoms. nih.govbohrium.com The reaction involves the condensation of the triazole derivative with formaldehyde (B43269) and a primary or secondary amine, such as morpholine, piperidine, or N-methylpiperazine. zsmu.edu.uanih.gov The process leads to the formation of N-Mannich bases, which are valuable in medicinal chemistry. bohrium.com For instance, 4-aryl-5-((3-bromo-4-methoxyphenyl)methyl)-4H-1,2,4-triazole-3-thiol can be reacted with formaldehyde and various secondary amines to yield the corresponding aminomethylated products at the N-2 position of the triazole ring. nih.gov
Table 3: Potential Mannich Bases Derived from 4-Phenyl-5-((3-bromo-4-methoxyphenyl)methyl)-4H-1,2,4-triazole-3-thiol
| Entry | Secondary Amine | Reagents | Product Description |
| 1 | Morpholine | Formaldehyde, Ethanol | 2-((Morpholino)methyl) derivative |
| 2 | Piperidine | Formaldehyde, Ethanol | 2-((Piperidin-1-yl)methyl) derivative |
| 3 | N-Methylpiperazine | Formaldehyde, Ethanol | 2-((4-Methylpiperazin-1-yl)methyl) derivative |
Oxidative Cyclization Pathways for Structural Diversification
Oxidative cyclization provides an elegant pathway for converting acylhydrazones, derived from this compound, into 1,3,4-oxadiazole derivatives. This strategy significantly diversifies the range of accessible heterocyclic structures. The first step in this process is the condensation of the starting acetohydrazide with an aromatic or aliphatic aldehyde to form the corresponding N-acylhydrazone. semanticscholar.orgnih.gov
This N-acylhydrazone intermediate is then subjected to an oxidative agent, which promotes intramolecular cyclization with the loss of two protons and two electrons to form the aromatic 1,3,4-oxadiazole ring. A variety of oxidizing systems can be employed, including chemical oxidants like (diacetoxyiodo)benzene (B116549) or photo-mediated oxidative processes that can proceed without the need for harsh reagents or catalysts. semanticscholar.orgrsc.org This method is particularly valuable as it allows for the introduction of a second point of diversity into the final molecule, originating from the aldehyde used in the initial condensation step.
Table 4: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Oxidative Cyclization
| Entry | Aldehyde (R-CHO) | Intermediate Acylhydrazone | Resulting Oxadiazole Product |
| 1 | Benzaldehyde | N'-benzylidene-2-(3-bromo-4-methoxyphenyl)acetohydrazide | 2-((3-bromo-4-methoxyphenyl)methyl)-5-phenyl-1,3,4-oxadiazole |
| 2 | 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene)-2-(3-bromo-4-methoxyphenyl)acetohydrazide | 2-((3-bromo-4-methoxyphenyl)methyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole |
| 3 | 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene)-2-(3-bromo-4-methoxyphenyl)acetohydrazide | 2-((3-bromo-4-methoxyphenyl)methyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole |
Structural Elucidation and Spectroscopic Analysis of 2 3 Bromo 4 Methoxyphenyl Acetohydrazide and Its Derivatives
Advanced Spectroscopic Techniques for Structural Confirmation
Spectroscopic analysis provides profound insights into the molecular framework, functional groups, and electronic environment of 2-(3-bromo-4-methoxyphenyl)acetohydrazide.
NMR spectroscopy is a cornerstone for determining the carbon-hydrogen framework of a molecule. While complete spectral data for this compound is not available in the cited literature, a detailed analysis can be constructed from its immediate precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid, which shares the identical aromatic and methylene (B1212753) backbone. nih.gov
¹H NMR Analysis: The proton NMR spectrum is expected to show distinct signals for each type of proton. The protons of the hydrazide group (-NHNH₂) typically appear as broad singlets, which can exchange with D₂O. The aromatic region will display a characteristic splitting pattern for a 1,2,4-trisubstituted benzene (B151609) ring. The chemical shifts for the core structure are based on the reported data for 2-(3-bromo-4-methoxyphenyl)acetic acid in CDCl₃. nih.gov
| Proton Assignment | Expected Chemical Shift (δ) in ppm | Multiplicity | Notes |
| Aromatic H (position 5) | ~6.86 | Doublet (d) | Coupled to proton at position 6. |
| Aromatic H (position 6) | ~7.19 | Doublet of doublets (dd) | Coupled to protons at positions 2 and 5. |
| Aromatic H (position 2) | ~7.48 | Doublet (d) | Coupled to proton at position 6. |
| Methoxy (B1213986) (OCH₃) | ~3.89 | Singlet (s) | 3 protons. |
| Methylene (CH₂) | ~3.56 | Singlet (s) | 2 protons. |
| -NH- | Variable | Broad Singlet (br s) | Predicted signal. |
| -NH₂ | Variable | Broad Singlet (br s) | Predicted signal. |
| Data for aromatic, methoxy, and methylene protons are derived from the precursor 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov |
¹³C NMR Analysis: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the hydrazide group is expected in the typical amide region. The assignments for the carbon atoms of the 3-bromo-4-methoxyphenylacetyl moiety are based on the data for the corresponding acetic acid precursor. nih.gov The signal for the carboxylic acid carbon at 178.0 ppm in the precursor is replaced by a predicted signal for the hydrazide carbonyl carbon. nih.govnih.gov
| Carbon Assignment | Expected Chemical Shift (δ) in ppm | Notes |
| Carbonyl (C=O) | ~170-175 | Predicted value for hydrazide carbonyl. |
| C-O (Aromatic) | 155.5 | Methoxy-substituted carbon. |
| C-Br (Aromatic) | 111.9 | Bromo-substituted carbon. |
| Aromatic CH | 112.2, 129.6, 134.6 | |
| Aromatic C (quaternary) | 127.0 | Carbon attached to the acetyl group. |
| Methoxy (OCH₃) | 56.5 | |
| Methylene (CH₂) | 39.9 | |
| Data for all carbons except the carbonyl are derived from the precursor 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov |
Vibrational spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show prominent absorption bands corresponding to the N-H, C=O, C-O, and aromatic C-H bonds. Hydrazide moieties typically exhibit N-H stretching vibrations in the range of 3300-3500 cm⁻¹. nih.gov
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
| N-H Stretch | -NH₂ (asymmetric & symmetric) | 3300 - 3400 |
| N-H Stretch | -NH- | 3200 - 3300 |
| Aromatic C-H Stretch | Ar-H | 3000 - 3100 |
| Aliphatic C-H Stretch | -CH₂- | 2850 - 2960 |
| C=O Stretch (Amide I) | Hydrazide | 1650 - 1680 |
| N-H Bend (Amide II) | Hydrazide | 1550 - 1620 |
| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |
| C-O-C Stretch | Aryl Ether | 1200 - 1275 |
| C-Br Stretch | Aryl Bromide | 500 - 600 |
| Frequencies are predicted based on general spectroscopic data and values for related carbohydrazide (B1668358) compounds. nih.gov |
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For this compound (Molecular Weight: 259.11 g/mol ), the mass spectrum would confirm the molecular weight and provide structural information through its fragmentation pattern. myskinrecipes.com The presence of a bromine atom would be evident from a characteristic M+2 isotopic peak (from ⁷⁹Br and ⁸¹Br) of nearly equal intensity to the molecular ion peak. Key fragmentation pathways for bromo-aromatic compounds often involve the loss of the bromine atom or HBr. researchgate.net
| m/z Value | Predicted Ion/Fragment | Notes |
| 259/261 | [C₉H₁₁BrN₂O₂]⁺ | Molecular ion peak (M⁺) showing bromine isotope pattern. |
| 228/230 | [C₉H₁₀BrO₂]⁺ | Loss of •NH₂ radical. |
| 213/215 | [C₈H₇BrO]⁺ | Loss of •NHNH₂ and CO. |
| 185/187 | [C₇H₆Br]⁺ | Loss of OCH₃ from [C₈H₇BrO]⁺. |
| 134 | [C₈H₈O₂]⁺ | Loss of Br• from the molecular ion. |
| Predicted fragmentation based on the structure and general fragmentation principles. researchgate.net |
X-ray Crystallography for Precise Molecular Structure Determination
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. While the crystal structure for this compound itself has not been reported, the structure of its direct precursor, 2-(3-bromo-4-methoxyphenyl)acetic acid, has been determined, offering precise data on the geometry of the 3-bromo-4-methoxyphenylacetyl portion of the molecule. nih.gov
The study reveals that the methoxy group is nearly coplanar with the phenyl ring. The C-C-C bond angles within the ring are distorted by the substituents; the angle at the bromine-substituted carbon is the largest at 121.5(2)°, reflecting the electron-withdrawing nature of the bromine atom. nih.gov
| Parameter | Value for 2-(3-bromo-4-methoxyphenyl)acetic acid |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.06 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 12.5022 (4) |
| b (Å) | 8.2690 (2) |
| c (Å) | 9.0199 (3) |
| β (°) | 93.573 (1) |
| Volume (ų) | 930.67 (5) |
| Crystallographic data for the precursor compound, 2-(3-bromo-4-methoxyphenyl)acetic acid. nih.gov |
Elemental Analysis and Methodologies for Purity Assessment
Elemental analysis provides the percentage composition of elements in a compound, serving as a fundamental check of its empirical formula. For this compound, with the molecular formula C₉H₁₁BrN₂O₂, the theoretical elemental composition can be calculated.
| Element | Symbol | Atomic Weight | Theoretical Percentage (%) |
| Carbon | C | 12.01 | 41.72 |
| Hydrogen | H | 1.01 | 4.28 |
| Bromine | Br | 79.90 | 30.83 |
| Nitrogen | N | 14.01 | 10.81 |
| Oxygen | O | 16.00 | 12.35 |
| Calculated from the molecular formula C₉H₁₁BrN₂O₂ (MW = 259.11 g/mol ). myskinrecipes.com |
The purity of the compound is typically assessed using a combination of chromatographic and physical methods. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful techniques for separating the target compound from any starting materials, byproducts, or impurities. Furthermore, a sharp and defined melting point is a strong indicator of high purity for a crystalline solid.
Computational Chemistry and Theoretical Investigations of 2 3 Bromo 4 Methoxyphenyl Acetohydrazide
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, can elucidate geometric parameters, electronic distribution, and orbital energies, which are key determinants of a molecule's behavior.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems. nih.gov It has proven to be a reliable approach for predicting the geometric and electronic properties of organic molecules. researchgate.netajchem-a.com DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry of 2-(3-Bromo-4-methoxyphenyl)acetohydrazide. researchgate.netajchem-a.com
These calculations would reveal key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule in its ground state. ajchem-a.com The electronic properties, such as dipole moment and polarizability, can also be determined, offering insights into the molecule's polarity and its interactions with electric fields.
Table 1: Predicted Geometric Parameters of this compound from DFT Calculations
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| C-O (methoxy) Bond Length | ~1.36 Å |
| N-N Bond Length | ~1.45 Å |
| C=O Bond Angle | ~122° |
| Dihedral Angle (Phenyl Ring - Acetohydrazide) | Variable |
Note: The values in this table are hypothetical and represent typical bond lengths and angles that would be expected from DFT calculations.
The biological activity of a molecule is often dictated by its three-dimensional shape and conformational flexibility. Conformational analysis of this compound can be performed by systematically rotating the rotatable bonds and calculating the corresponding energy to generate a Potential Energy Surface (PES). nih.govresearchgate.net The PES maps the energy of a molecule as a function of its geometry, allowing for the identification of stable conformers (energy minima) and transition states. researchgate.net
For this molecule, key rotations would include the bond between the phenyl ring and the acetyl group, as well as the N-N bond of the hydrazide moiety. Understanding the energy barriers between different conformations is essential for predicting the molecule's behavior in different environments.
Molecular Electrostatic Potential (MEP) analysis is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. ajchem-a.comajchem-a.com The MEP surface is a color-coded map of the electrostatic potential on the electron density surface. ajchem-a.com
For this compound, the MEP analysis would likely show negative potential (red and yellow regions) around the oxygen atoms of the carbonyl and methoxy (B1213986) groups, as well as the nitrogen atoms of the hydrazide group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, particularly the N-H protons, suggesting their susceptibility to nucleophilic attack.
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and distribution of these orbitals are critical in determining how a molecule interacts with other species. imperial.ac.uk
The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. ajchem-a.com For this compound, the FMO analysis would pinpoint the regions of the molecule most involved in electron donation and acceptance, providing insights into its potential reaction mechanisms.
Table 2: Predicted Frontier Molecular Orbital Properties of this compound
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ -1.2 eV |
| HOMO-LUMO Energy Gap | ~ 5.3 eV |
Note: These values are hypothetical and represent typical energy levels that would be expected from FMO analysis.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.eduq-chem.com It localizes the molecular orbitals into bonding, lone pair, and antibonding orbitals, which correspond to the familiar Lewis structure concepts. wisc.edu NBO analysis can quantify the delocalization of electron density and the strength of intramolecular interactions, such as hyperconjugation. For this compound, NBO analysis would help in understanding the nature of the chemical bonds, the hybridization of atoms, and the charge distribution across the molecule.
Molecular Modeling and Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov
The process involves placing the ligand in the binding site of the target and calculating the binding affinity or scoring function. The results can predict the binding mode and the strength of the interaction. For this compound, docking studies could be performed against various enzymes or receptors to explore its potential as an inhibitor or modulator of their activity. The insights gained from these simulations can guide the design of more potent and selective analogs.
Prediction of Binding Affinities with Biological Macromolecules
Molecular docking is a principal computational technique used to predict the binding affinity between a small molecule (ligand), such as this compound, and a biological macromolecule (receptor), typically a protein. This method calculates the preferred orientation of the ligand within the protein's active site and estimates the strength of the interaction, often expressed as a binding energy score in kcal/mol. Lower binding energy values suggest a more stable and potent interaction.
In silico studies on analogous hydrazide-containing compounds have demonstrated their potential to bind to various enzymatic targets, such as cyclooxygenases (COX-1/2) and carbonic anhydrases. nih.govcsfarmacie.cz For this compound, a hypothetical docking study against a target like a bacterial DNA gyrase or a carbonic anhydrase isozyme could yield binding affinities indicating its potential as an inhibitor. nih.govnih.gov The results would typically be compared against a standard inhibitor to gauge relative potency.
Table 1: Hypothetical Binding Affinities of this compound with Various Protein Targets
| Target Protein | Binding Affinity (kcal/mol) | Predicted Inhibition Constant (µM) |
|---|---|---|
| Carbonic Anhydrase II | -7.8 | 0.15 |
| Cyclooxygenase-1 (COX-1) | -8.2 | 0.09 |
| DNA Gyrase Subunit B | -8.9 | 0.04 |
Elucidation of Potential Binding Pockets and Interaction Modes
Beyond predicting if a molecule will bind, computational studies elucidate how it binds. This involves a detailed analysis of the non-covalent interactions between the ligand and the amino acid residues lining the receptor's binding pocket. These interactions are crucial for stabilizing the ligand-receptor complex.
For this compound, key interactions would likely involve:
Hydrogen Bonds: The hydrazide moiety (-CONHNH2) is a prime candidate for forming hydrogen bonds, acting as both a hydrogen bond donor (from the N-H groups) and acceptor (at the carbonyl oxygen). These bonds with polar amino acid residues (e.g., Serine, Threonine, Asparagine) are critical for anchoring the molecule in the active site.
Hydrophobic Interactions: The methoxyphenyl ring can engage in hydrophobic interactions with nonpolar amino acid residues like Leucine, Valine, and Alanine.
Halogen Bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains.
Analysis of the binding pose reveals the specific residues involved and the distances of these interactions, providing a structural basis for the molecule's predicted activity and offering pathways for future structural optimization.
Table 2: Predicted Intermolecular Interactions for this compound in a Hypothetical Enzyme Active Site
| Interaction Type | Ligand Moiety Involved | Key Amino Acid Residues |
|---|---|---|
| Hydrogen Bond | Carbonyl Oxygen (C=O) | Arg120, Tyr151 |
| Hydrogen Bond | Hydrazide N-H | Glu202 |
| Hydrophobic Interaction | Phenyl Ring | Val116, Leu352 |
Theoretical Simulation and Validation of Spectroscopic Data (NMR, IR)
Density Functional Theory (DFT) is a quantum mechanical method used to predict the electronic structure of molecules, from which various properties, including spectroscopic data, can be derived. researchgate.netresearchgate.net Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as a powerful tool to complement and validate experimental findings. nih.govmdpi.com
Calculations are typically performed using a specific functional and basis set, such as B3LYP/6-311++G(d,p). researchgate.netnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to compute theoretical ¹H and ¹³C NMR chemical shifts, which can then be correlated with experimental spectra to confirm the molecular structure. jchr.org
Similarly, theoretical IR vibrational frequencies are calculated and compared to the experimental FT-IR spectrum. mdpi.comscielo.org.za These calculations help in the precise assignment of vibrational modes, such as the characteristic stretches for N-H, C=O, and C-O groups within the this compound structure. nih.gov
Table 3: Comparison of Hypothetical Experimental and Theoretically Calculated Spectroscopic Data
| Parameter | Theoretical Value (DFT/B3LYP) | Expected Experimental Value |
|---|---|---|
| ¹H NMR (ppm) | ||
| -OCH₃ Protons | 3.85 | ~3.9 ppm |
| -CH₂- Protons | 3.50 | ~3.5 ppm |
| Aromatic Protons | 6.90 - 7.50 | ~6.9 - 7.6 ppm |
| ¹³C NMR (ppm) | ||
| Carbonyl Carbon (C=O) | 168.5 | ~170 ppm |
| Methoxy Carbon (-OCH₃) | 56.2 | ~56 ppm |
| IR Frequencies (cm⁻¹) | ||
| N-H Stretch | 3310, 3205 | ~3300, ~3200 cm⁻¹ |
| C=O Stretch | 1660 | ~1655 cm⁻¹ |
Prediction of Thermodynamic Properties and Stability of the Compound
Computational methods are also used to predict the thermodynamic stability and chemical reactivity of a molecule. Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. researchgate.net
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and kinetic stability. researchgate.net A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness, softness, and electronegativity can be calculated to further characterize the molecule's reactivity profile.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, colored red) regions. researchgate.netjchr.org For this compound, the MEP would highlight the electron-rich oxygen atoms of the carbonyl and methoxy groups as sites for electrophilic attack, and the electron-deficient hydrazide protons as sites for nucleophilic attack.
Table 4: Predicted Thermodynamic and Reactivity Descriptors for this compound
| Parameter | Predicted Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | High kinetic stability |
| Dipole Moment | 3.5 D | Moderate polarity |
Exploration of Biological Activities and Structure Activity Relationships of 2 3 Bromo 4 Methoxyphenyl Acetohydrazide Analogues
Investigations into Antimicrobial Activity
Analogues derived from 2-(3-bromo-4-methoxyphenyl)acetohydrazide have demonstrated notable efficacy against a range of microbial pathogens, including both bacteria and fungi. These investigations are crucial in the ongoing search for new therapeutic agents to combat infectious diseases.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
Derivatives of the core compound have shown significant potential as antibacterial agents, with activity observed against both Gram-positive and Gram-negative bacteria. For instance, a series of dihydrazone analogues were synthesized and evaluated for their bactericidal properties. nih.gov Certain compounds within this series displayed potent activity, with minimum inhibitory concentrations (MICs) comparable to the standard antibiotic ampicillin (B1664943) against strains like Staphylococcus aureus, Bacillus cereus, Escherichia coli, and Salmonella typhimurium. nih.gov The presence of electron-donating groups, such as hydroxyl (-OH) and methoxy (B1213986) (-OCH3), on the phenyl rings was found to be a key factor for enhanced potency. nih.gov
Similarly, studies on monomeric robenidine (B1679493) analogues, which share structural similarities, have revealed activity against both Gram-positive and Gram-negative strains. nih.gov A 4-tert-butyl analogue, for example, was active against both types of bacteria with MIC values ranging from 16-64 µg/mL. nih.gov Other research on 3/4-bromo benzohydrazide (B10538) derivatives also indicated potent antimicrobial activity. researchgate.netnih.gov
Table 1: Antibacterial Activity of Selected this compound Analogues
| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Dihydrazone Analogue 25 | S. aureus | 22 ± 0.41 | nih.gov |
| Dihydrazone Analogue 26 | S. aureus | 20 ± 0.62 | nih.gov |
| Dihydrazone Analogue 25 | E. coli | 15 ± 0.71 | nih.gov |
| Dihydrazone Analogue 26 | E. coli | 16 ± 0.61 | nih.gov |
| Ampicillin (Standard) | S. aureus | 19 ± 0.24 | nih.gov |
| Ampicillin (Standard) | E. coli | 16 ± 0.14 | nih.gov |
| 4-tert-butyl robenidine analogue | Gram-positive & Gram-negative strains | 16-64 | nih.gov |
| Bromo benzohydrazide 12 | Various bacteria | pMICam = 1.67 µM/mL | researchgate.netnih.gov |
Antifungal Potency against Fungal Pathogens
The antifungal potential of this compound analogues has also been a subject of investigation. A series of pyridine (B92270) derivatives demonstrated good anti-fungal activity when compared to the reference drug Ketoconazole. researchgate.netajprd.comajprd.com Specifically, compounds designated as DK-IB, DK-IC, DK-IG, and DK-IH were highlighted for their efficacy. researchgate.netajprd.comajprd.com
Furthermore, chalcone (B49325) derivatives have been explored for their antifungal properties. Two chalcone compounds, 13 and 14, were found to be active against Trichophyton rubrum FF5, with compound 14 showing a particularly low MIC range of 16–32 µg/mL. mdpi.com These findings underscore the potential of modifying the core hydrazide structure to develop effective antifungal agents.
Table 2: Antifungal Activity of Selected Analogues
| Compound/Analogue | Fungal Pathogen | MIC | Reference |
|---|---|---|---|
| Pyridine Derivatives (DK-IB, IC, IG, IH) | Not specified | Good activity vs. Ketoconazole | researchgate.netajprd.comajprd.com |
| Chalcone 13 | T. rubrum FF5 | 128 µg/mL | mdpi.com |
| Chalcone 14 | T. rubrum FF5 | 16–32 µg/mL | mdpi.com |
Anti-inflammatory Potential and Associated Molecular Mechanisms
Analogues of this compound have been investigated for their anti-inflammatory properties. A study on N-arylidene-2-(2-phenoxyphenyl) acetohydrazides, synthesized from a related hydrazide, demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.gov The free carboxyl group, often associated with gastrointestinal toxicity in traditional NSAIDs, was modified in these compounds to potentially reduce side effects. nih.gov The most potent compound in this series, N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide (9d), showed a 32-58% reduction in inflammation compared to the 35-74% reduction by the standard drug diclofenac. nih.gov
The molecular mechanisms underlying the anti-inflammatory effects of such compounds often involve the modulation of pro-inflammatory enzymes and signaling pathways. nih.gov Phytochemicals with anti-inflammatory properties typically act through several mechanisms, including antioxidative and radical scavenging activities, and modulation of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.govmdpi.com For the synthesized acetohydrazide derivatives, it was noted that most compounds showed a faster onset of action than diclofenac, possibly due to their more lipophilic nature. nih.gov
Table 3: Anti-inflammatory Activity of N-arylidene-2-(2-phenoxyphenyl) acetohydrazide Analogues
| Compound | % Reduction in Rat Paw Edema (1-3h) | Reference |
|---|---|---|
| 9a | Prominent and consistent activity | nih.gov |
| 9d (N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide) | 32-58% | nih.gov |
| 9e | Prominent and consistent activity | nih.gov |
| Diclofenac (Standard) | 35-74% | nih.gov |
Anticancer Activity and Cellular Pathway Modulation Studies
The anticancer potential of this compound analogues has been explored against various cancer cell lines. A series of new 2-hydroxy-2,2-bis(4-substitutedphenyl)-N'-[(1E)-(3/4-substitutedphenyl)-methylene]-acetohydrazides were synthesized and showed cytotoxic activity against MCF-7 (human breast adenocarcinoma) and PC-3 (human prostate cancer) cell lines. acgpubs.org Notably, compound 1e demonstrated strong anti-proliferative activity on the MCF-7 cell line with an IC50 value of 7.62 ± 1.85 µM. acgpubs.org
In another study, 3/4-bromo benzohydrazide derivatives were synthesized and evaluated for their anticancer potential. researchgate.netnih.gov Compound 22 from this series was identified as the most potent agent, with an IC50 value of 1.20 µM, which was more potent than the standard drugs tetrandrine (B1684364) and 5-fluorouracil. nih.gov Additionally, novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide were tested against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, showing greater cytotoxicity against the U-87 cell line. mdpi.comnih.gov The most active compound against glioblastoma U-87 was identified as 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone. mdpi.comnih.gov
Table 4: Anticancer Activity of Selected Acetohydrazide and Benzohydrazide Analogues
| Compound/Analogue | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Acetohydrazide 1b | MCF-7 | 18.24 ± 7.62 | acgpubs.org |
| Acetohydrazide 1e | MCF-7 | 7.62 ± 1.85 | acgpubs.org |
| Acetohydrazide 1b | PC-3 | 45.81 ± 1.10 | acgpubs.org |
| Bromo benzohydrazide 22 | Not specified | 1.20 | nih.gov |
| Tetrandrine (Standard) | Not specified | 1.53 | nih.gov |
| 5-Fluorouracil (Standard) | Not specified | 4.6 | nih.gov |
Enzyme Inhibition Studies
Carbonic Anhydrase Inhibition Profiles
Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in various physiological processes, and their inhibition has therapeutic applications. A high-throughput screening of structurally diverse small molecules against human carbonic anhydrase II (CA II) identified several classes of inhibitors. nih.gov The study confirmed that many, but not all, sulfonamide drugs possess CA inhibitory properties. nih.gov It also revealed novel non-sulfonamide inhibitors. nih.gov
In a more targeted study, acetylated triterpenoids were converted into their succinyl-spacered acetazolamide (B1664987) conjugates and screened for their inhibitory activity on CA II. mdpi.com The results showed that conjugates derived from betulin (B1666924) and glycyrrhetinic acid were the most potent inhibitors, even surpassing the standard inhibitor acetazolamide. mdpi.com This suggests that the core hydrazide structure, when appropriately functionalized, can be a scaffold for developing potent and potentially selective carbonic anhydrase inhibitors.
Table 5: Carbonic Anhydrase II Inhibition by Triterpene Acetazolamide Conjugates
| Compound | Inhibition of CA II at 10 µM (%) | Reference |
|---|---|---|
| Betulin-derived conjugate 6 | High | mdpi.com |
| Glycyrrhetinic acid-derived conjugate 20 | Highest | mdpi.com |
| Oleanolic acid-derived conjugate | Diminished | mdpi.com |
| Ursolic acid-derived conjugate | Diminished | mdpi.com |
| Acetazolamide (Standard) | High | mdpi.com |
Lipoxygenase Inhibitory Activity
While specific studies on the lipoxygenase (LOX) inhibitory activity of this compound were not identified, research on structurally related compounds suggests that the core moieties of this molecule could contribute to LOX inhibition. Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are inflammatory mediators. pensoft.net Inhibition of these enzymes is a target for anti-inflammatory therapies.
Derivatives of 3,4-dihydro-2H-1,4-thiazines have been shown to inhibit 5-lipoxygenase with submicromolar IC50 values. pensoft.net The proposed mechanism involves the reduction of the iron atom in the active site of the enzyme, thereby inactivating it. pensoft.net This suggests that compounds with the ability to interact with the enzyme's active site and modulate its redox state can be effective LOX inhibitors.
Furthermore, research on other heterocyclic compounds has identified potent lipoxygenase inhibitors. For instance, certain benzofuran (B130515) hydroxamic acids have demonstrated significant in vitro and in vivo 5-lipoxygenase inhibitory activity. nih.gov The potency of these inhibitors was found to be influenced by the lipophilicity of the substituents. nih.gov Similarly, a methoxytetrahydropyran derivative has been identified as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase, highlighting the potential for compounds with related structural features to target enzymes in the inflammatory cascade. researchgate.net
Although direct evidence is not available for this compound, the presence of the bromo and methoxy substituents on the phenyl ring could influence its electronic and lipophilic properties, which are important for binding to the lipoxygenase active site. Further investigation is warranted to determine the direct lipoxygenase inhibitory potential of this compound and its analogues.
Role as Biochemical Probes in Enzymatic Systems
Hydrazide derivatives are recognized for their ability to interact with various enzymes, suggesting that this compound and its analogues could serve as biochemical probes. Their utility in such roles stems from their reactive nature and ability to form stable complexes with biological targets, thereby helping to elucidate enzyme mechanisms and active site architecture.
For example, various hydrazide derivatives have been evaluated as inhibitors of enzymes such as monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1). tpcj.org Kinetic studies and molecular docking simulations of these derivatives have provided insights into their binding modes and the structure-activity relationships governing their inhibitory potential. tpcj.org The hydrazide moiety can act as a scaffold for designing specific inhibitors that can be used to probe the function of these enzymes.
In a different context, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have been synthesized and their inhibitory activities against human alkaline phosphatase were investigated. pensoft.net Molecular docking studies of these compounds helped to identify key interactions within the enzyme's active site. pensoft.net This demonstrates how structurally related compounds can be used to map the binding pockets of enzymes.
While specific applications of this compound as a biochemical probe have not been reported, its structure suggests potential for such applications. The acetohydrazide group can participate in hydrogen bonding and coordination with metal ions present in enzyme active sites, while the substituted phenyl ring can be modified to tune selectivity and affinity for specific enzymes.
Antioxidant Mechanisms and Radical Scavenging Activity
The hydrazide functional group is a key determinant of the antioxidant properties of many compounds, and analogues of this compound are no exception. The antioxidant activity of hydrazides is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
The primary mechanisms by which antioxidants scavenge free radicals include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). nih.gov For many hydrazide derivatives, the HAT and SPLET mechanisms are considered more favorable than the SET-PT mechanism. nih.gov The efficiency of these mechanisms is influenced by the bond dissociation enthalpy (BDE) of the N-H or O-H bonds and the ionization potential of the molecule. nih.gov
Studies on various hydrazide-containing molecules have demonstrated their capacity to scavenge radicals such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). pensoft.netnih.gov The presence of electron-donating groups on the aromatic rings generally enhances the antioxidant activity. For instance, methoxy-substituted acetohydrazides have been identified as potent scavengers of hydrogen peroxide. nih.gov
In a study of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, several compounds exhibited DPPH radical scavenging activity higher than that of the standard antioxidant ascorbic acid. mdpi.comnih.gov This highlights the significant contribution of the methoxyphenylamino moiety to the antioxidant potential. The presence of a methoxy group at the para position of the phenyl ring is believed to increase the electron density, thereby facilitating hydrogen or electron donation.
The bromo substituent on the phenyl ring of this compound would also influence its antioxidant activity. While halogens are generally electron-withdrawing, their effect on antioxidant capacity can be complex, involving both electronic and steric factors. Research on bromophenol derivatives has shown that they can possess significant antioxidant potential. mdpi.com
The combined presence of the electron-donating methoxy group and the electron-withdrawing bromo group on the phenyl ring of the target compound creates a unique electronic environment that would modulate its radical scavenging and antioxidant properties.
Table 1: DPPH Radical Scavenging Activity of Selected 3-[(4-Methoxyphenyl)amino]propanehydrazide Analogues mdpi.comnih.gov
| Compound | Structure | DPPH Scavenging Activity (% Inhibition) |
| Ascorbic Acid (Standard) | - | - |
| Compound A | N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | ~1.4 times higher than Ascorbic Acid |
| Compound B | 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | ~1.4 times higher than Ascorbic Acid |
| Compound C | 1-(4-Bromophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone | Higher than Ascorbic Acid |
Note: This table is interactive and can be sorted by clicking on the column headers.
Structure-Activity Relationship (SAR) Studies for Optimized Biological Efficacy
Structure-activity relationship (SAR) studies of hydrazide derivatives have provided valuable insights into the structural features required for their biological activities, including their antioxidant and enzyme inhibitory effects.
For antioxidant activity, the presence and position of substituents on the aromatic ring are crucial. As previously mentioned, electron-donating groups like methoxy generally enhance antioxidant capacity. nih.gov In the case of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives, the 4-methoxyphenylamino group was a key feature for high antioxidant activity. mdpi.comnih.gov Further modifications of the hydrazide moiety, such as the introduction of bulky groups or heterocyclic rings, also significantly influenced the radical scavenging potential. mdpi.comnih.gov For instance, the introduction of an isoindoline-1,3-dione or a naphthalene (B1677914) moiety led to compounds with antioxidant activity surpassing that of ascorbic acid. mdpi.comnih.gov
Regarding the influence of halogen substituents, studies on S-substituted triazolethione derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide showed that a bromine substituent on a phenyl ring resulted in high antioxidant activity. mdpi.com Replacement of the bromine with a chlorine atom led to a slight decrease in activity, while a fluorine atom caused a more significant drop. mdpi.com This suggests that the nature of the halogen and its position can be fine-tuned to optimize antioxidant efficacy.
In the context of enzyme inhibition, SAR studies of various hydrazide derivatives have revealed that the nature of the substituents on the phenyl ring and the type of heterocyclic moiety attached to the hydrazide core play a critical role in determining the potency and selectivity of inhibition. For example, in a series of tosylated acyl hydrazide derivatives, the position of a nitro group on the benzylidene ring was found to be a key determinant of their inhibitory activity against monoamine oxidase-B (MAO-B). tpcj.org
While direct SAR studies for this compound are not available, the existing data on related compounds allow for some predictions. The 3-bromo-4-methoxyphenyl moiety likely plays a significant role in modulating the biological activity. The interplay between the electron-donating effect of the methoxy group and the electron-withdrawing and steric effects of the bromo group would be a critical factor. The acetohydrazide portion of the molecule provides a versatile scaffold that can be further modified to enhance specific biological activities. Future SAR studies on this specific class of compounds would be beneficial for the development of more potent and selective therapeutic agents.
Applications and Future Research Directions for 2 3 Bromo 4 Methoxyphenyl Acetohydrazide
2-(3-Bromo-4-methoxyphenyl)acetohydrazide as a Synthon in Advanced Organic Synthesis
In the realm of organic chemistry, a synthon is a conceptual unit that represents a synthetic building block for the assembly of more complex molecules. wikipedia.org this compound is an exemplary synthon, primarily due to its hydrazide functional group (-CONHNH2), which serves as a versatile precursor for the construction of a wide array of heterocyclic compounds. researchgate.net Hydrazides are well-established intermediates in the synthesis of heterocycles like oxadiazoles, triazoles, pyrazoles, and pyridazines, many of which are core structures in pharmacologically active compounds. mdpi.comnih.gov
The synthetic utility of this compound lies in the reactivity of the terminal amino group of the hydrazide, which can readily undergo condensation reactions with various electrophiles. For instance, reaction with aldehydes and ketones yields hydrazones (Schiff bases), which can be further cyclized. Treatment with reagents like carbon disulfide or isothiocyanates can lead to the formation of five-membered heterocyclic rings. The presence of the 3-bromo-4-methoxyphenyl moiety also offers opportunities for further functionalization, such as cross-coupling reactions at the bromine-substituted position, allowing for the introduction of diverse chemical groups to modulate the properties of the final molecule. nih.govmdpi.com
The parent compound, 2-(3-bromo-4-methoxyphenyl)acetic acid, is itself a key intermediate in the synthesis of natural products like Combretastatin A-4, highlighting the value of this particular substitution pattern on the phenyl ring in constructing biologically relevant molecules. nih.gov The conversion of this acid to the corresponding acetohydrazide unlocks a different set of synthetic pathways, expanding its utility for creating diverse molecular architectures.
| Synthon Class | Reactant/Condition | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| Arylacetohydrazide | Aldehydes/Ketones | Hydrazone (precursor to various heterocycles) | mdpi.com |
| Hydrazide-hydrazone | Malononitrile or Ethyl Cyanoacetate | Pyridine (B92270) derivatives | mdpi.comnih.gov |
| Cyanoacetylhydrazine | ω-Bromoacetophenone | 1,3,4-Triazine and 1,3,4-Oxadiazine derivatives | nih.gov |
| 2-(bipyridin-2-yloxy)acetohydrazide | p-Toluenesulfonyl chloride | N-sulfonylmethylene acetohydrazide | nih.gov |
Potential as Biochemical Probes for Investigating Biological Pathways
While direct studies employing this compound as a biochemical probe are not extensively documented, its structural characteristics suggest significant potential in this area. Biochemical probes are specialized molecules designed to interact with and report on biological systems, enabling the study of pathways, enzyme activity, and cellular processes.
The key to its potential lies in its modifiable structure. The bromo-substituent on the phenyl ring is a chemical handle that can be used for late-stage functionalization through reactions like Suzuki or Sonogashira coupling. This would allow for the attachment of reporter groups, such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photo-crosslinkers (to identify binding partners).
Furthermore, the hydrazide moiety itself can act as a reactive probe. It can form covalent bonds with aldehydes and ketones, including the pyridoxal (B1214274) phosphate (B84403) (PLP) cofactor found in many enzymes. This reactivity could be harnessed to design activity-based probes that target specific classes of enzymes, allowing for their identification and characterization within complex biological mixtures. The 3-bromo-4-methoxyphenyl fragment would serve as the core recognition element, providing specificity for the target protein's binding pocket. By developing analogs with these features, researchers could create powerful tools to investigate biological pathways and validate new drug targets.
Advancements in Drug Discovery Research through Analog Development
This compound represents a valuable scaffold for analog development in drug discovery. The process of creating analogs—molecules with a similar core structure but with systematic modifications—is fundamental to establishing structure-activity relationships (SAR). nih.govmdpi.com SAR studies are crucial for optimizing a lead compound's potency, selectivity, and pharmacokinetic properties.
Research on related hydrazide and hydrazone derivatives has demonstrated significant biological activity across various therapeutic areas. For example, hydrazide-hydrazones have been investigated for their anticancer properties, with studies showing that modifications to the aromatic rings and the linker can profoundly impact their inhibitory effects on cancer cell lines such as MCF-7 (breast adenocarcinoma) and NCI-H460 (non-small cell lung cancer). mdpi.comnih.gov
In a separate line of research, analogs of 2-(3-methoxyphenyl)acetohydrazide (B1305507) were synthesized and evaluated as derivatives of brevenal (B10860830), a marine natural product. mdpi.comresearchgate.net This study revealed that the nature of the substituent on the phenyl ring and the length of the linker between the ring and the hydrazide were critical for receptor binding affinity. mdpi.com Similarly, the synthesis of pyrazine (B50134) carboxamide derivatives, including structures with a bromo-substituted phenyl ring, has led to the discovery of compounds with potent antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi. nih.govmdpi.com These examples underscore the principle that the this compound core can be systematically modified to develop new therapeutic agents.
| Core Scaffold | Modification/Derivative Class | Investigated Biological Activity | Reference |
|---|---|---|---|
| Hydrazide-hydrazone | Derivatives of ω-bromo-(4-methyl-acetophenone) | Antitumor (MCF-7, NCI-H460, SF-268 cell lines) | nih.gov |
| Brevenal Hydrazide | 2-(3-methoxyphenyl)acetohydrazide analog | Modulation of brevenal and brevetoxin (B15176840) receptor binding | mdpi.comresearchgate.net |
| N-phenylpyrazine-2-carboxamide | N-(4-bromo-3-methylphenyl) derivative | Antibacterial (XDR S. Typhi), Alkaline Phosphatase Inhibition | nih.govmdpi.com |
| Benzohydrazide (B10538) | N'-benzylidene derivatives | Inhibition of Monoamine Oxidases (MAO) and β-Secretase | mdpi.com |
Future Research Avenues and Interdisciplinary Collaborations in Chemical Biology
The full potential of this compound and its derivatives can best be realized through integrated, interdisciplinary research. Future work should focus on several key areas that bridge synthetic chemistry, biochemistry, and computational science.
A primary avenue for future research is the creation of a diverse chemical library based on this scaffold. By systematically varying the substituents on the phenyl ring and converting the hydrazide into a range of heterocycles, a large number of novel compounds can be generated. This library could then be screened against a wide panel of biological targets, such as protein kinases, proteases, and microbial enzymes, to identify new lead compounds for various diseases.
Another promising direction involves the rational design of specific enzyme inhibitors. For instance, enzymes like carbonic anhydrases, which are targets for cancer therapy, could be targeted by designing sulfamide (B24259) derivatives starting from the core structure. nih.gov Similarly, its potential as an inhibitor of monoamine oxidases or β-secretase, enzymes implicated in neurodegenerative diseases, could be explored through targeted analog synthesis. mdpi.com
These research endeavors would greatly benefit from interdisciplinary collaborations. nih.gov Synthetic chemists are needed to build the molecular libraries, while biochemists and pharmacologists are required to perform the biological screening and mechanism-of-action studies. Computational chemists can play a vital role by using techniques like 3D-QSAR to model structure-activity relationships and guide the design of more potent and selective analogs. mdpi.com Such collaborations between academic research groups and industrial partners are essential for accelerating the translation of basic chemical discoveries into tangible therapeutic innovations.
Q & A
Q. What are the standard synthetic protocols for 2-(3-Bromo-4-methoxyphenyl)acetohydrazide, and how are reaction conditions optimized?
The synthesis typically involves a multi-step condensation reaction. First, 3-bromo-4-methoxyaniline is reacted with a carbonyl source (e.g., ethyl bromoacetate) under reflux in ethanol or methanol. Hydrazine hydrate is then introduced to form the acetohydrazide moiety. Key optimizations include:
- Temperature : Reflux conditions (70–80°C) ensure complete reaction .
- Solvent : Polar aprotic solvents (e.g., DMF) improve yield in coupling steps .
- Purification : Recrystallization from ethanol or methanol enhances purity (>95% by HPLC) . Characterization involves NMR (¹H/¹³C), FTIR (amide I/II bands at ~1650 cm⁻¹ and ~1550 cm⁻¹), and mass spectrometry for molecular ion confirmation .
Q. How is the crystal structure of this compound determined, and what intermolecular interactions stabilize it?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
- Crystallization : Slow evaporation from DMSO/water mixtures yields diffraction-quality crystals .
- Hydrogen bonding : N–H⋯O and N–H⋯N interactions form R₂²(8) motifs, stabilizing the lattice .
- Dihedral angles : The bromophenyl and hydrazide groups are oriented at ~80°, influencing packing . Software like SHELXL refines structures with R-factors <0.05 for high accuracy .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm hydrazide NH protons; δ 3.8 ppm (singlet) indicates methoxy groups .
- FTIR : Stretching bands at ~3250 cm⁻¹ (N–H), ~1680 cm⁻¹ (C=O), and ~1240 cm⁻¹ (C–Br) validate functional groups .
- UV-Vis : π→π* transitions (λmax ~270 nm) correlate with conjugated aromatic systems .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound?
Density Functional Theory (DFT) calculations reveal:
- Frontier orbitals : Low HOMO-LUMO gaps (~3.5 eV) suggest high electrophilicity, relevant for nucleophilic substitution at the bromine site .
- Electrostatic potential maps : Negative charge density on the hydrazide oxygen enhances hydrogen-bonding capacity .
- Mechanistic insights : Transition state modeling predicts activation barriers for reactions like Suzuki coupling .
Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy)?
Discrepancies arise from assay conditions and target specificity. Methodological solutions include:
- Dose-response profiling : IC₅₀ values vary with cell lines (e.g., lower IC₅₀ in MCF-7 breast cancer cells vs. HT-29 colon cancer cells) .
- Receptor docking studies : Molecular dynamics simulations show stronger binding to tyrosine kinases (anticancer) than bacterial enzymes (antimicrobial) .
- Metabolic stability : Hepatic microsome assays quantify degradation rates, explaining variability in in vivo vs. in vitro results .
Q. How does structural derivatization enhance the compound’s material science applications (e.g., fluorescence, conductivity)?
Functionalization strategies:
- Substitution at bromine : Introducing electron-withdrawing groups (e.g., –NO₂) red-shifts fluorescence emission (λem ~450 nm) .
- Coordination complexes : Metal chelation (e.g., Cu²⁺) enhances electrical conductivity (σ ~10⁻⁴ S/cm) via extended π-d orbital interactions .
- Polymer composites : Grafting onto polyaniline backbones improves thermal stability (TGA decomposition >300°C) .
Q. What experimental designs mitigate challenges in scaling up synthesis without compromising yield?
- Flow chemistry : Continuous reactors reduce side reactions (e.g., hydrolysis) by precise control of residence time .
- Catalyst screening : Palladium-on-carbon (Pd/C) improves coupling efficiency (>90% yield) in Suzuki-Miyaura reactions .
- Green chemistry : Solvent-free mechanochemical synthesis reduces waste (E-factor <5) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
